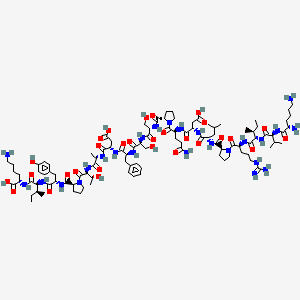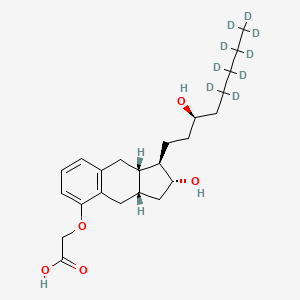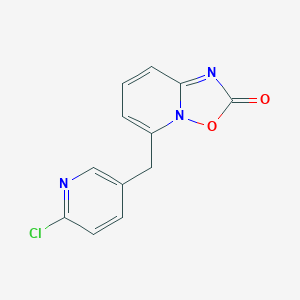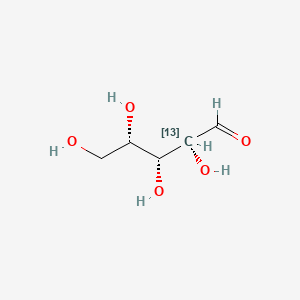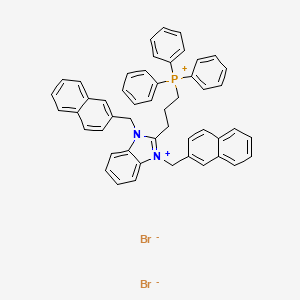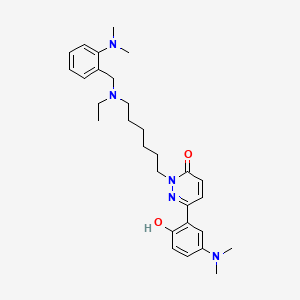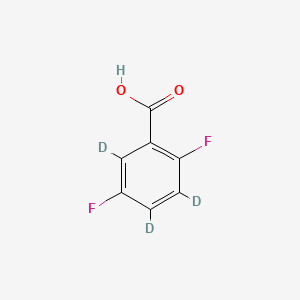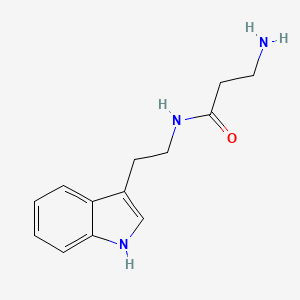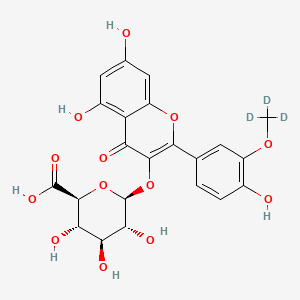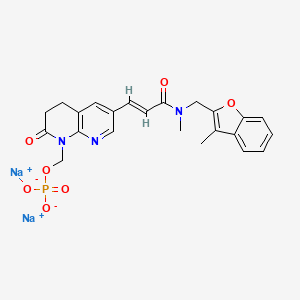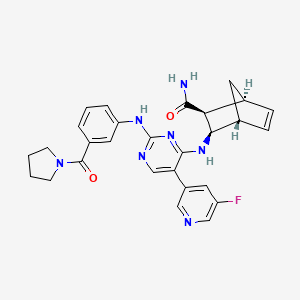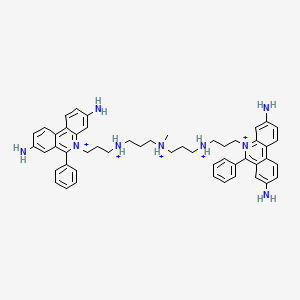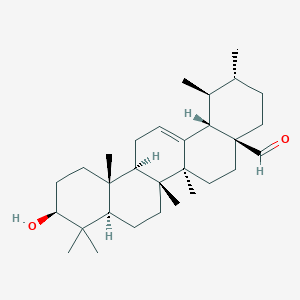
Ursolic aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursolic aldehyde is a naturally occurring compound belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursolic aldehyde can be synthesized through chemical reactions. One common method involves the oxidation of ursolic acid, a pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions . Another synthetic route includes the reduction of ursolic acid derivatives to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as bear fruit, berries, and certain herbs. The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ursolic aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to ursolic acid or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include ursolic acid, various alcohols, and substituted derivatives with enhanced biological activities .
Scientific Research Applications
Ursolic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-aging properties
Mechanism of Action
Ursolic aldehyde exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes like cytochrome P450, reduces oxidative stress by activating the LKB1-AMPK signaling pathway, and induces apoptosis in cancer cells by modulating signaling cascades such as Akt, mTOR, and ERK .
Comparison with Similar Compounds
Similar Compounds
- Ursolic acid
- Oleanolic acid
- Asiaticoside
- Madecassoside
Uniqueness
Ursolic aldehyde is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activities compared to its analogues. While compounds like ursolic acid and oleanolic acid share similar triterpenoid structures, the presence of the aldehyde group in this compound allows for unique interactions with biological targets and enhanced therapeutic potential .
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
VLFUANNVMXKBPF-ZAPOICBTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


